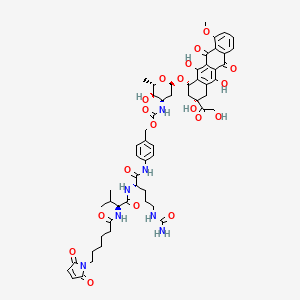

MC-Val-Cit-Doxorubicin

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C56H67N7O19 |

|---|---|

分子量 |

1142.2 g/mol |

IUPAC名 |

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamate |

InChI |

InChI=1S/C56H67N7O19/c1-27(2)46(62-38(66)13-6-5-7-21-63-39(67)18-19-40(63)68)53(75)60-33(11-9-20-58-54(57)76)52(74)59-30-16-14-29(15-17-30)26-80-55(77)61-34-22-41(81-28(3)47(34)69)82-36-24-56(78,37(65)25-64)23-32-43(36)51(73)45-44(49(32)71)48(70)31-10-8-12-35(79-4)42(31)50(45)72/h8,10,12,14-19,27-28,33-34,36,41,46-47,64,69,71,73,78H,5-7,9,11,13,20-26H2,1-4H3,(H,59,74)(H,60,75)(H,61,77)(H,62,66)(H3,57,58,76)/t28-,33-,34-,36-,41-,46-,47+,56-/m0/s1 |

InChIキー |

AYPRDRFYAQTVPD-GITVTGCLSA-N |

異性体SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)OCC6=CC=C(C=C6)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN7C(=O)C=CC7=O)O |

正規SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)OCC6=CC=C(C=C6)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN7C(=O)C=CC7=O)O |

製品の起源 |

United States |

Foundational & Exploratory

The Pivotal Role of the p-Aminobenzyloxycarbonyl (PABC) Spacer in MC-Val-Cit-Doxorubicin Antibody-Drug Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the p-aminobenzyloxycarbonyl (PABC) spacer's function and significance within the architecture of a Maleimidocaproyl-Valine-Citrulline-Doxorubicin Antibody-Drug Conjugate (MC-Val-Cit-PABC-Doxorubicin). As a critical component of the linker system, the PABC spacer is instrumental in ensuring the stability, efficacy, and safety profile of the ADC by facilitating a controlled and efficient release of the cytotoxic payload, doxorubicin (B1662922), within the target cancer cell.

Introduction to the MC-Val-Cit-PABC Linker System

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the payload, is a crucial element that governs the ADC's stability in circulation and the mechanism of drug release. The MC-Val-Cit-PABC system is a well-established, enzymatically cleavable linker technology.

-

Maleimidocaproyl (MC): A component used for conjugating the linker to thiol groups on the antibody.

-

Valine-Citrulline (Val-Cit): A dipeptide sequence specifically designed to be cleaved by Cathepsin B, a protease that is often overexpressed and highly active within the acidic environment of lysosomes in tumor cells.[1][]

-

p-Aminobenzyloxycarbonyl (PABC): A self-immolative spacer that connects the Val-Cit dipeptide to the doxorubicin payload.[3]

The PABC spacer is not directly cleaved by enzymes.[3] Instead, its role is to act as a chemical trigger that initiates the release of the payload after the Val-Cit dipeptide has been enzymatically cleaved.

Mechanism of Action: The Self-Immolative Cascade

The primary function of the PABC spacer is to ensure the release of doxorubicin in its original, unmodified, and fully active form.[4] This is achieved through a rapid, irreversible, electron-driven cascade known as a 1,6-elimination reaction.[3]

The process unfolds in a series of orchestrated events following the ADC's internalization by a target cancer cell:

-

Receptor-Mediated Endocytosis: The ADC binds to a specific antigen on the cancer cell surface and is internalized into an endosome.[1]

-

Lysosomal Trafficking: The endosome fuses with a lysosome, exposing the ADC to the lysosome's acidic environment and high concentration of proteases, including Cathepsin B.[1]

-

Enzymatic Cleavage: Cathepsin B recognizes and cleaves the amide bond between the Citrulline (Cit) and the PABC spacer.[4][5] This cleavage is the initiating trigger for the subsequent release of the drug.

-

Self-Immolation: The cleavage exposes a free aniline (B41778) nitrogen on the PABC unit. This initiates a spontaneous 1,6-elimination reaction. The electron-donating aniline group triggers the elimination of the carbamate-linked doxorubicin and the formation of an unstable aza-quinone methide intermediate, which subsequently breaks down, releasing carbon dioxide.[6]

-

Payload Release: The cascade results in the release of the free, unmodified doxorubicin, which can then exert its cytotoxic effect by intercalating into the DNA of the cancer cell.[7][8]

Core Requirements Fulfilled by the PABC Spacer

The inclusion of the PABC spacer is a critical design choice that addresses several key challenges in ADC development:

-

Preventing Steric Hindrance: Directly attaching a bulky payload like doxorubicin to the Val-Cit dipeptide can sterically hinder the ability of Cathepsin B to efficiently access and cleave the linker. The PABC spacer physically separates the payload from the cleavage site, ensuring unimpeded enzymatic activity and a rapid release rate.[4]

-

Ensuring Traceless Release: The self-immolative nature of the PABC spacer guarantees that the released doxorubicin is chemically identical to its original form. This is crucial, as any residual linker fragments attached to the payload could alter its pharmacological properties and reduce its efficacy.

-

Maintaining Stability: In conjunction with the Val-Cit dipeptide, the PABC spacer contributes to the overall stability of the ADC in systemic circulation.[3] Premature release of the highly potent doxorubicin is minimized, which is essential for reducing off-target toxicity to healthy tissues and widening the therapeutic window of the ADC.[3][9]

Quantitative Data Summary

The stability and cleavage kinetics of the linker system are critical performance attributes. The following table summarizes representative quantitative data for Val-Cit-PABC based linkers. Direct comparisons can be challenging due to variations in experimental setups, antibodies, and payloads used across different studies.

| Parameter | Linker System | Condition | Metric | Value | Significance | Reference |

| Plasma Stability | Val-Cit-PABC-MMAE | Human Plasma | Half-life (t½) | ~7 days | High stability in circulation, minimizing premature drug release. | [10] |

| Plasma Stability | Val-Cit-PABC-MMAD | Mouse Plasma | % Intact ADC | ~50% after 4.5 days | Demonstrates linker stability can be payload-dependent. | [11] |

| Enzymatic Cleavage | Z-Phe-Lys-PABC-DOX | Cathepsin B (pH 5.0) | Half-life (t½) | 8 minutes | Rapid cleavage in a lysosomal environment ensures fast payload release. | [12] |

| In Vivo Efficacy | Linker 7-VC-PABC-MMAD | BxPC3 Xenograft Model | Tumor Growth | Significant inhibition vs. control | Demonstrates effective anti-tumor activity in a preclinical model. | [11] |

Detailed Experimental Protocols

Accurate assessment of an ADC's properties relies on robust and well-defined experimental protocols.

This protocol outlines a general procedure for synthesizing the drug-linker conjugate.

-

Materials: MC-Val-Cit-PABC-PNP, Doxorubicin HCl, N,N-Diisopropylethylamine (DIEA), N-methyl-2-pyrrolidone (NMP), Methylene (B1212753) Chloride (CH₂Cl₂).

-

Procedure: a. Dissolve MC-Val-Cit-PABC-PNP and an equimolar amount of Doxorubicin HCl in NMP.[10] b. Add 1.1 equivalents of DIEA to the mixture to act as a base.[10] c. Allow the reaction to proceed in the dark at room temperature for 48 hours.[10] d. Precipitate the product by adding a large volume of methylene chloride. e. Store the suspension at low temperature (e.g., in a freezer) overnight to maximize precipitation. f. Collect the solid product by filtration and wash it multiple times with methylene chloride to remove unreacted starting materials and impurities.[10] g. Purify the final product (MC-Val-Cit-PABC-Doxorubicin) using chromatography and confirm its identity and purity via Mass Spectrometry and ¹H-NMR.[10]

This assay evaluates the susceptibility of the linker to enzymatic cleavage.

-

Materials: Purified ADC, recombinant human Cathepsin B, assay buffer (e.g., sodium acetate, pH 5.5, with DTT), quenching solution (e.g., acetonitrile (B52724) with an internal standard), LC-MS system.

-

Procedure: a. Prepare a solution of the ADC in the assay buffer. b. Initiate the reaction by adding a pre-determined concentration of Cathepsin B. c. Incubate the reaction mixture at 37°C. d. At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture. e. Immediately stop the reaction by adding the aliquot to the quenching solution. f. Centrifuge the samples to precipitate the enzyme and antibody components. g. Analyze the supernatant using LC-MS to quantify the amount of released Doxorubicin. h. Plot the concentration of released Doxorubicin over time to determine the cleavage rate.

References

- 1. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates | Encyclopedia MDPI [encyclopedia.pub]

- 5. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI AMERICA [tcichemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. dovepress.com [dovepress.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Intracellular Release of Doxorubicin from Val-Cit Linkers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intracellular release mechanism of the chemotherapeutic agent doxorubicin (B1662922) from antibody-drug conjugates (ADCs) utilizing a valine-citrulline (Val-Cit) linker. This linker technology is a cornerstone of modern ADC design, enabling targeted drug delivery and controlled release within cancer cells, thereby enhancing therapeutic efficacy while minimizing systemic toxicity.

The Core Mechanism: Cathepsin B-Mediated Cleavage in the Lysosome

The Val-Cit linker is engineered for selective cleavage by lysosomal proteases, primarily Cathepsin B, which is often overexpressed in the tumor microenvironment. The release of doxorubicin is a multi-step process initiated upon the internalization of the ADC.

Following the binding of the ADC to its target antigen on the cancer cell surface, the ADC-antigen complex is internalized via receptor-mediated endocytosis. The complex is then trafficked through the endosomal pathway to the lysosome. The acidic environment of the lysosome (pH 4.5-5.5) and the high concentration of proteases, including Cathepsin B, facilitate the specific cleavage of the Val-Cit dipeptide.

The cleavage of the amide bond between citrulline and the p-aminobenzyl carbamate (B1207046) (PABC) spacer by Cathepsin B triggers a self-immolative cascade. This spontaneous electronic rearrangement results in the release of the unmodified, active doxorubicin payload, along with carbon dioxide and a remnant of the PABC spacer. While Cathepsin B is the primary enzyme responsible, other lysosomal cysteine proteases such as Cathepsin L, S, and F can also contribute to Val-Cit linker cleavage, providing a degree of redundancy to the release mechanism.

Quantitative Data on Val-Cit Linker Cleavage and Doxorubicin Potency

The efficiency of the Val-Cit linker cleavage and the potency of the released doxorubicin are critical parameters in ADC development. The following tables summarize key quantitative data from various studies.

| Peptide Linker | Enzyme | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |

| Val-Cit-PABC | Cathepsin B | 15.2 | 1.8 | 1.18 x 10⁵ | [1] |

| Val-Ala-PABC | Cathepsin B | 25.8 | 1.2 | 4.65 x 10⁴ | [1] |

| Phe-Lys-PABC | Cathepsin B | 18.5 | 1.6 | 8.65 x 10⁴ | [1] |

| Table 1: Kinetic Parameters for Cathepsin B Cleavage of Dipeptide Linkers. This table provides a comparison of the Michaelis constant (K_m_), catalytic rate constant (k_cat_), and catalytic efficiency (k_cat_/K_m_) for the cleavage of different dipeptide linkers by Cathepsin B. |

| Cell Line | Doxorubicin IC₅₀ (µM) | Exposure Time (h) | Reference |

| A549 (Lung Carcinoma) | 0.13 - 0.6 | 24 - 48 | [2] |

| NCI-H1299 (Lung Carcinoma) | Significantly higher than other lines | 48 - 72 | [2] |

| MCF-7 (Breast Adenocarcinoma) | 1 - 4 | 48 | [3] |

| MDA-MB-231 (Breast Adenocarcinoma) | 1 | 48 | [3] |

| HeLa (Cervical Adenocarcinoma) | 32.68 ± 2.21 | Not Specified | [4] |

| HT29 (Colorectal Adenocarcinoma) | 11.39 or 0.75 | Not Specified | [4] |

| Table 2: IC₅₀ Values of Free Doxorubicin in Various Cancer Cell Lines. This table presents the half-maximal inhibitory concentration (IC₅₀) of free doxorubicin, indicating its cytotoxic potency against different cancer cell lines. These values serve as a benchmark for the efficacy of doxorubicin released from ADCs. |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of doxorubicin release and its subsequent effects. The following sections outline key experimental protocols.

In Vitro Cathepsin B Cleavage Assay

Objective: To quantify the rate of doxorubicin release from a Val-Cit-linker-containing ADC in the presence of purified Cathepsin B.

Materials:

-

ADC with Val-Cit-Doxorubicin

-

Recombinant human Cathepsin B

-

Assay Buffer (e.g., 100 mM sodium acetate, pH 5.0, containing 10 mM DTT)

-

Incubator at 37°C

-

Quenching solution (e.g., cold PBS)

-

LC-MS or HPLC system

Procedure:

-

Prepare a reaction mixture containing the ADC (e.g., final concentration of 10 µM) in the pre-warmed assay buffer.[5]

-

Initiate the cleavage reaction by adding activated Cathepsin B to the ADC solution.

-

Incubate the reaction mixture at 37°C.

-

At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by diluting the aliquot in a cold quenching solution.

-

Analyze the samples by LC-MS or HPLC to determine the concentrations of the intact ADC and the released doxorubicin.[5]

-

Calculate the percentage of released doxorubicin at each time point relative to the initial ADC concentration.

Lysosomal Stability and Payload Release Assay

Objective: To evaluate the cleavage of the Val-Cit linker and the release of doxorubicin within a lysosomal environment.

Materials:

-

ADC with Val-Cit-Doxorubicin

-

Isolated rat or human liver lysosomal fractions

-

Cathepsin B inhibitor (optional, for specificity control)

-

Assay Buffer (e.g., 100 mM sodium acetate, pH 5.0, containing 10 mM DTT)

-

Incubator at 37°C

-

LC-MS system

Procedure:

-

Prepare a reaction mixture containing the ADC (e.g., final concentration of 10 µM) in the assay buffer.[5]

-

Add the lysosomal fraction to the reaction mixture. For a negative control, pre-incubate a separate reaction with a Cathepsin B inhibitor.[5]

-

Incubate the samples at 37°C.

-

At specified time points, withdraw aliquots and quench the reaction.

-

Analyze the samples by LC-MS to quantify the intact ADC and the released doxorubicin.[5]

Measurement of Intracellular Doxorubicin Concentration

Objective: To quantify the accumulation of doxorubicin within cancer cells following treatment with a Val-Cit-Doxorubicin ADC.

Method 1: Fluorescence Microscopy

Materials:

-

Cancer cell line of interest

-

ADC with Val-Cit-Doxorubicin

-

Cell culture medium and supplements

-

Fluorescence microscope with appropriate filters for doxorubicin (Excitation: ~480 nm, Emission: ~590 nm)

-

Image analysis software

Procedure:

-

Seed cancer cells in a suitable imaging dish or plate and allow them to adhere overnight.

-

Treat the cells with the ADC at various concentrations and for different time points.

-

At the end of the treatment, wash the cells with PBS to remove any unbound ADC.

-

Acquire fluorescence images of the cells using the fluorescence microscope.

-

Use image analysis software to quantify the intracellular fluorescence intensity, which is proportional to the doxorubicin concentration.[6][7] The ratio of nuclear to cytoplasmic fluorescence can also be determined to assess nuclear localization.[6]

Method 2: High-Performance Liquid Chromatography (HPLC)

Materials:

-

Cancer cell line of interest

-

ADC with Val-Cit-Doxorubicin

-

Cell lysis buffer

-

HPLC system with a fluorescence or UV detector

-

Appropriate mobile phase (e.g., a mixture of buffer and acetonitrile)[8]

Procedure:

-

Culture and treat cells with the ADC as described above.

-

After treatment, wash the cells and harvest them.

-

Lyse the cells to release the intracellular contents.

-

Prepare the cell lysate for HPLC analysis (e.g., protein precipitation, centrifugation).

-

Inject the prepared sample into the HPLC system.

-

Quantify the doxorubicin concentration based on the peak area in the chromatogram, using a standard curve of known doxorubicin concentrations.[8][9]

Signaling Pathways and Experimental Workflows

The intracellular release of doxorubicin from the Val-Cit linker initiates a cascade of signaling events, primarily related to DNA damage and apoptosis. The experimental workflow to study this process involves several key steps from ADC administration to the analysis of cellular responses.

Doxorubicin-Induced DNA Damage and p53 Activation Pathway

Once released into the cytoplasm, doxorubicin rapidly translocates to the nucleus. There, it intercalates into DNA and inhibits topoisomerase II, leading to DNA double-strand breaks. This DNA damage activates the DNA damage response (DDR) pathway, with the tumor suppressor protein p53 playing a central role. Activated p53 can then trigger cell cycle arrest to allow for DNA repair or, if the damage is too severe, initiate apoptosis.[10][11]

Caption: Doxorubicin-induced DNA damage response pathway.

Doxorubicin-Induced Apoptosis Pathway

The apoptotic cascade initiated by doxorubicin can proceed through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A key event is the activation of effector caspases, such as caspase-3, which are responsible for the execution phase of apoptosis, leading to the cleavage of cellular proteins and ultimately, cell death.[3][12][13]

Caption: Doxorubicin-induced apoptosis signaling pathways.

Experimental Workflow for ADC Internalization and Payload Release Analysis

The comprehensive analysis of an ADC's intracellular journey and its therapeutic action follows a structured workflow, from initial cell treatment to the final assessment of cytotoxicity.

Caption: Experimental workflow for analyzing ADC internalization and payload release.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Quantification by laser scan microscopy of intracellular doxorubicin distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ijates.com [ijates.com]

- 9. ekjcp.org [ekjcp.org]

- 10. DNA damage is an early event in doxorubicin-induced cardiac myocyte death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Doxorubicin Induces Apoptosis by Activation of Caspase-3 in Cultured Cardiomyocytes In Vitro and Rat Cardiac Ventricles In Vivo [jstage.jst.go.jp]

In-Depth Structural Analysis of MC-Val-Cit-Doxorubicin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of the antibody-drug conjugate (ADC) linker-payload, MC-Val-Cit-Doxorubicin. It details the key structural features, experimental protocols for characterization, and the mechanism of action, offering valuable insights for researchers in the field of targeted cancer therapy.

Core Structural Components

This compound is a complex molecule designed for targeted delivery of the chemotherapeutic agent doxorubicin (B1662922) to cancer cells. Its structure is comprised of four key components:

-

Maleimidocaproyl (MC): A linker that contains a maleimide (B117702) group, enabling covalent conjugation to thiol groups present in the cysteine residues of monoclonal antibodies.

-

Valine-Citrulline (Val-Cit): A dipeptide linker that is specifically designed to be cleaved by Cathepsin B, an enzyme that is often overexpressed in the lysosomes of tumor cells.[1][] This enzymatic cleavage is a critical step for the release of the cytotoxic payload.[1][]

-

p-Aminobenzyl (PAB): A self-immolative spacer that, following the cleavage of the Val-Cit linker, spontaneously releases the doxorubicin payload in its active form.[1]

-

Doxorubicin (Dox): A potent anthracycline antibiotic that exhibits broad antineoplastic activity by intercalating into DNA and inhibiting topoisomerase II, ultimately leading to apoptosis.[3]

The systematic IUPAC name for the most common form, MC-Val-Cit-PAB-Doxorubicin, is 4-((S)-2-((S)-2-(6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido)-3-methylbutanamido)-5-ureidopentanamido)benzyl ((2S,3S,4S,6R)-3-hydroxy-2-methyl-6-(((1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl)oxy)tetrahydro-2H-pyran-4-yl)carbamate.[4]

Physicochemical Properties

A summary of the key physicochemical properties of MC-Val-Cit-PAB-Doxorubicin is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₅₆H₆₇N₇O₁₉ | [3][4][5] |

| Molecular Weight | ~1142.18 g/mol | [3][4][5] |

| Exact Mass | 1141.4492 | [4][5] |

| Purity | ≥95% (commercially available) | [3] |

| Solubility | Soluble in DMSO and DMF | [3] |

Experimental Protocols for Structural Characterization

The structural integrity and purity of this compound are critical for its function and are typically assessed using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique for determining the purity of the drug-linker conjugate.

Methodology:

-

Column: A reverse-phase C18 column (e.g., 5 µm particle size, 4.6 x 150 mm) is commonly used.[6][7]

-

Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous phase (e.g., water with 0.1% trifluoroacetic acid (TFA)) and an organic phase (e.g., acetonitrile (B52724) with 0.1% TFA).[6][7]

-

Flow Rate: A standard flow rate is 1 mL/min.[7]

-

Detection: Due to doxorubicin's intrinsic fluorescence, a fluorescence detector is highly effective, with an excitation wavelength (λex) of approximately 480 nm and an emission wavelength (λem) of around 550 nm.[8] UV detection at 480 nm is also applicable.[9]

Mass Spectrometry (MS) for Molecular Weight Verification and Structural Elucidation

Mass spectrometry is indispensable for confirming the molecular weight and for detailed structural analysis through fragmentation patterns.

Methodology:

-

Ionization: Electrospray ionization (ESI) is a common technique for ionizing peptide-drug conjugates.[10]

-

Analysis: For complex molecules like this compound, tandem mass spectrometry (MS/MS) is employed to induce fragmentation and obtain structural information.[9][10] The ions can be quantified in selected reaction-monitoring (SRM) mode on a triple quadrupole mass spectrometer.[10]

-

Sample Preparation: Analytes can be extracted from a biological matrix using solid-phase extraction (e.g., Bond Elut C8 cartridge) and reconstituted in a solvent compatible with the LC-MS system.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of the synthesized drug-linker.

Methodology:

-

Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is a common solvent for this type of molecule.[11]

-

Instrument: A high-field NMR spectrometer (e.g., 500 MHz) is used to obtain detailed spectra.[11]

Visualizations

Chemical Structure of MC-Val-Cit-PAB-Doxorubicin

Caption: Block diagram of the MC-Val-Cit-PAB-Doxorubicin structure.

Experimental Workflow for Structural Analysis

Caption: Experimental workflow for the synthesis and structural analysis.

Signaling Pathway of this compound ADC

Caption: Cellular uptake and mechanism of action of a this compound ADC.

References

- 1. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI AMERICA [tcichemicals.com]

- 3. This compound, ADC linker, 159857-70-2 | BroadPharm [broadpharm.com]

- 4. e-century.us [e-century.us]

- 5. medkoo.com [medkoo.com]

- 6. rsc.org [rsc.org]

- 7. [(WR)8WKβA]-Doxorubicin Conjugate: A Delivery System to Overcome Multi-Drug Resistance against Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. HPLC-MS/MS determination of a peptide conjugate prodrug of doxorubicin, and its active metabolites, leucine-doxorubicin and doxorubicin, in dog and rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. redalyc.org [redalyc.org]

- 12. researchgate.net [researchgate.net]

The Advent and Evolution of Val-Cit Linkers: A Technical Guide to a Cornerstone of Antibody-Drug Conjugates

For Immediate Release

A cornerstone of modern antibody-drug conjugate (ADC) design, the valine-citrulline (Val-Cit) dipeptide linker has revolutionized targeted cancer therapy. Its ingenious mechanism, which ensures stability in circulation and specific cleavage within tumor cells, has paved the way for a new generation of highly effective biopharmaceuticals. This technical guide provides an in-depth exploration of the discovery, development, and core methodologies associated with Val-Cit peptide linkers for researchers, scientists, and drug development professionals.

The Genesis of a Targeted Approach

The concept of a "magic bullet," a therapeutic agent that could selectively target diseased cells, has been a long-standing goal in medicine. In the context of ADCs, this vision is realized through the synergy of a highly specific monoclonal antibody and a potent cytotoxic payload. The linker, which bridges these two components, is a critical determinant of an ADC's success, dictating its therapeutic window—the balance between efficacy and toxicity.[1]

Early ADC development was hampered by unstable linkers that prematurely released their toxic cargo into the bloodstream, leading to significant off-target toxicity.[2] The breakthrough came with the development of enzyme-cleavable linkers, a concept pioneered by researchers at Seattle Genetics (now Seagen), including the influential work of Dr. Peter Senter.[2][3] Their research led to the development of the Val-Cit linker, a dipeptide sequence designed to be specifically cleaved by cathepsin B, a lysosomal protease often overexpressed in tumor cells.[][5][] This innovation was a pivotal moment in ADC history, leading to the development of the highly successful ADC, brentuximab vedotin (Adcetris®).[2][3]

The Val-Cit linker's design is elegant in its simplicity and effectiveness. The dipeptide is stable at the neutral pH of the bloodstream but is readily recognized and hydrolyzed by cathepsin B within the acidic environment of the lysosome (pH 4.5-5.5).[7][8] This targeted release mechanism ensures that the potent cytotoxic payload is unleashed predominantly within the cancer cells, maximizing its therapeutic effect while minimizing systemic exposure and associated side effects.[]

The Molecular Mechanism: A Cascade of Release

The journey of a Val-Cit-linked ADC from administration to payload release is a multi-step process orchestrated at the molecular level.

Figure 1: Signaling pathway of ADC internalization and payload release.

Upon administration, the ADC circulates in the bloodstream, where the Val-Cit linker remains stable.[9] The monoclonal antibody component of the ADC then recognizes and binds to a specific antigen on the surface of a cancer cell.[] This binding event triggers receptor-mediated endocytosis, a process where the ADC-antigen complex is engulfed by the cell membrane and enclosed within an endosome.[11]

The endosome then fuses with a lysosome, an organelle containing a host of degradative enzymes, including cathepsin B.[7] The acidic environment of the lysosome activates cathepsin B, which then recognizes and cleaves the amide bond between the citrulline residue of the linker and the self-immolative spacer, p-aminobenzyloxycarbonyl (PABC).[7][12]

This cleavage initiates a cascade. The PABC spacer, now unstable, rapidly undergoes a 1,6-elimination reaction, effectively "self-immolating" to release the unmodified, fully active cytotoxic payload into the cytoplasm of the cancer cell.[12][13] This "traceless" release is a key feature, as it ensures the payload is not encumbered by remnants of the linker, which could impede its cytotoxic activity.[12] The liberated payload can then exert its cell-killing effect, for example, by inhibiting microtubule polymerization and inducing apoptosis.[]

It is important to note that while cathepsin B is the primary enzyme targeted in the design of the Val-Cit linker, subsequent research has shown that other lysosomal cysteine proteases, such as cathepsins L, S, and K, can also contribute to its cleavage.[][15] This enzymatic redundancy can be advantageous, as it may circumvent potential resistance mechanisms based on the downregulation of a single protease.[7]

Quantitative Analysis of Linker Performance

The efficacy and safety of a Val-Cit linked ADC are critically dependent on the linker's stability in plasma and its cleavage rate by target proteases. A variety of in vitro assays are employed to quantify these parameters.

Table 1: Comparative Cleavage Rates of Dipeptide Linkers by Cathepsin B

| Dipeptide Linker | Relative Cleavage Rate/Half-life | Notes |

| Val-Cit | Baseline (t½ ≈ 240 min in one study) | The benchmark for efficient and stable cleavage.[16] |

| Val-Ala | ~50% of Val-Cit rate | Also effectively cleaved, with the advantage of lower hydrophobicity, which can prevent ADC aggregation.[16][17] |

| Phe-Lys | ~30-fold faster than Val-Cit (isolated enzyme) | Rapidly cleaved by isolated cathepsin B, but rates were similar to Val-Cit in lysosomal extracts, suggesting the involvement of other enzymes.[16] |

Table 2: Kinetic Parameters for Cathepsin B Cleavage of Val-Cit Containing Substrates

| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Val-Cit-PABC-Fluorophore | 8500 ± 350 | 42.5 | 5000 |

| Small molecule vc-MMAE moieties | No significant difference in KM or kcat values observed | Suggests the IgG1 antibody carrier does not significantly impact the drug release rate.[18] |

Note: Kinetic parameters can vary depending on the specific substrate and assay conditions. The data presented are illustrative examples.

Table 3: Plasma Stability of Val-Cit-MMAE ADCs

| Species | Stability Profile | Key Factors |

| Human | High stability (t½ > 200 hours) | Low levels of plasma enzymes that cleave the Val-Cit linker.[19] |

| Mouse | Lower stability (t½ can be significantly shorter) | Susceptible to cleavage by carboxylesterase 1c (Ces1c), leading to premature payload release.[20][21] |

| Rat | Intermediate to high stability | Species-dependent variations in plasma enzyme activity. |

| Cynomolgus Monkey | High stability | Similar stability profile to humans, making it a relevant preclinical model.[21] |

Essential Experimental Protocols

The development and characterization of Val-Cit linked ADCs rely on a suite of robust and reproducible experimental protocols.

In Vitro Cathepsin B Cleavage Assay (HPLC-Based)

This assay quantifies the rate of payload release from an ADC in the presence of purified cathepsin B.

-

Objective: To determine the kinetics of enzymatic cleavage of the Val-Cit linker.

-

Methodology:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, pH 5.5).

-

Prepare an activation buffer by adding a reducing agent (e.g., 2 mM DTT) to the assay buffer immediately before use.

-

Reconstitute recombinant human cathepsin B in the activation buffer and pre-incubate to ensure full activity.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.

-

Initiate the reaction by adding the activated cathepsin B solution. Typical final concentrations are in the nanomolar range for the enzyme and micromolar for the ADC.

-

-

Incubation and Sampling:

-

Incubate the reaction at 37°C.

-

At predetermined time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

-

Reaction Quenching:

-

Immediately stop the reaction by adding a quenching solution (e.g., an organic solvent like acetonitrile (B52724) or a protease inhibitor).

-

-

Analysis:

-

Figure 2: Experimental workflow for an in vitro ADC cleavage assay.

In Vitro Plasma Stability Assay (LC-MS-Based)

This assay assesses the stability of the ADC and the rate of payload deconjugation in plasma from various species.[24]

-

Objective: To evaluate the linker's stability in a biologically relevant matrix and predict its in vivo behavior.

-

Methodology:

Figure 3: Experimental workflow for an in vitro plasma stability assay.

Conclusion and Future Directions

The discovery and development of the Val-Cit peptide linker marked a paradigm shift in the field of antibody-drug conjugates, transforming them into a clinically validated and powerful class of cancer therapeutics. Its elegant design, which leverages the unique enzymatic environment of tumor cells, has provided a robust and versatile platform for targeted drug delivery.

Ongoing research continues to refine and build upon the success of the Val-Cit linker. Innovations include the development of novel dipeptide sequences with altered cleavage specificities and improved stability profiles, such as the glutamic acid-valine-citrulline (Glu-Val-Cit) linker, which exhibits enhanced stability in mouse plasma.[13] Furthermore, the exploration of peptidomimetic linkers offers the potential for even greater protease specificity and resistance to premature degradation.[28]

As our understanding of tumor biology and protein engineering deepens, the design of next-generation linkers will undoubtedly continue to evolve, leading to even more effective and safer ADC therapies. The foundational principles established by the Val-Cit linker, however, will continue to guide the development of these life-saving medicines for the foreseeable future.

References

- 1. researchgate.net [researchgate.net]

- 2. acs.org [acs.org]

- 3. Peter Senter - The Antibody Series [antibodyseries.com]

- 5. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. Acetylene-linker-Val-Cit-PABC-MMAE | Benchchem [benchchem.com]

- 9. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

- 11. Contribution of linker stability to the activities of anticancer immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. air.unimi.it [air.unimi.it]

- 15. WO2016149535A1 - Cd48 antibodies and conjugates thereof - Google Patents [patents.google.com]

- 16. Spacer length shapes drug release and therapeutic efficacy of traceless disulfide-linked ADCs targeting the tumor neovasculature - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 17. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. chemrxiv.org [chemrxiv.org]

- 23. waters.com [waters.com]

- 24. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]

- 25. ADC Plasma Stability Assay [iqbiosciences.com]

- 26. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 27. blog.crownbio.com [blog.crownbio.com]

- 28. researchgate.net [researchgate.net]

The Precision Cut: An In-depth Technical Guide to the Enzymatic Cleavage of Dipeptide Linkers in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

The targeted delivery of potent cytotoxic agents to tumor cells via Antibody-Drug Conjugates (ADCs) has revolutionized oncology. Central to the efficacy and safety of many successful ADCs is the linker, a critical component that connects the antibody to the payload. This technical guide delves into the core of ADC activation: the enzymatic cleavage of dipeptide linkers within the tumor cell, a mechanism that ensures the conditional and precise release of the therapeutic payload.

The Enzymatic Machinery of Payload Release

The intracellular environment of cancer cells, particularly the lysosomes, is rich in proteases that can be harnessed for selective drug release. Dipeptide linkers are designed to be stable in systemic circulation but susceptible to cleavage by these lysosomal enzymes, which are often upregulated in tumor cells.

The most prominent and well-characterized dipeptide linker is the valine-citrulline (Val-Cit) linker.[1][] Initially, it was believed that Cathepsin B, a lysosomal cysteine protease, was solely responsible for its cleavage.[1] However, further research has revealed that other cathepsins, including Cathepsin S, Cathepsin L, and Cathepsin F, also contribute to the cleavage of the Val-Cit linker and other dipeptide sequences.[1] This enzymatic redundancy is advantageous as it reduces the likelihood of resistance developing due to the downregulation of a single protease.

The cleavage of the dipeptide linker is the initiating step in a cascade that leads to the release of the free drug. A self-immolative spacer, commonly p-aminobenzyl carbamate (B1207046) (PABC), is often placed between the dipeptide and the drug.[3] Once the dipeptide is cleaved by cathepsins, the PABC spacer undergoes a spontaneous 1,6-elimination reaction, releasing the unmodified, active payload.

The Mechanism of ADC Activation

The journey of an ADC from administration to payload release is a multi-step process. The following diagram illustrates the key signaling pathway of an ADC with an enzymatically cleavable dipeptide linker.

Quantitative Comparison of Dipeptide Linker Cleavage

The rate of enzymatic cleavage is a critical parameter that influences the efficacy of an ADC. A linker that is cleaved too slowly may not release a sufficient concentration of the payload within the tumor cell, while a linker that is too labile may lead to premature drug release and off-target toxicity. The following table summarizes the relative cleavage rates of common dipeptide linkers by Cathepsin B.

| Dipeptide Linker | Relative Cleavage Rate (vs. Val-Cit) | Key Characteristics |

| Val-Cit | Baseline | The industry standard, offering a good balance of stability and efficient cleavage.[1] |

| Val-Ala | ~50% | Exhibits lower hydrophobicity than Val-Cit, which can help prevent ADC aggregation.[1] |

| Phe-Lys | ~30-fold faster (with isolated Cathepsin B) | While rapidly cleaved by the isolated enzyme, its cleavage rate in lysosomal extracts is comparable to Val-Cit, suggesting the involvement of other enzymes.[1] |

Note: Direct kinetic parameters (Km, kcat) for the cleavage of full ADCs are not widely published and can be influenced by the antibody, payload, and conjugation site.

Experimental Protocols for Assessing Linker Cleavage

Robust and reproducible assays are essential for characterizing the stability and cleavage of dipeptide linkers. The following are detailed methodologies for key in vitro experiments.

In Vitro Cathepsin B Cleavage Assay

This assay measures the rate of payload release from an ADC in the presence of purified Cathepsin B.

Objective: To quantify the rate of drug release from a dipeptide linker-containing ADC upon incubation with recombinant human Cathepsin B.

Materials:

-

ADC with a dipeptide linker

-

Recombinant Human Cathepsin B

-

Assay Buffer: 50 mM sodium acetate, 5 mM dithiothreitol (B142953) (DTT), 1 mM EDTA, pH 5.5

-

Quenching Solution: Acetonitrile with an internal standard

-

LC-MS/MS system

Procedure:

-

Enzyme Activation: Pre-incubate Cathepsin B in the assay buffer for 15 minutes at 37°C to ensure activation.

-

Reaction Initiation: In a microcentrifuge tube, combine the ADC (final concentration, e.g., 10 µM) with the activated Cathepsin B (final concentration, e.g., 100 nM) in the assay buffer.

-

Incubation: Incubate the reaction mixture at 37°C.

-

Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

-

Reaction Quenching: Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution.

-

Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the released payload.

Data Analysis: Plot the concentration of the released payload against time. The initial rate of cleavage can be determined from the linear portion of the curve.

In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC linker in plasma to predict its behavior in systemic circulation.

Objective: To determine the rate of premature payload release from an ADC when incubated in human plasma.

Materials:

-

ADC with a dipeptide linker

-

Human plasma (or plasma from other species of interest)

-

PBS (Phosphate-Buffered Saline)

-

Affinity capture beads (e.g., Protein A or G)

-

Elution buffer

-

Neutralization buffer

-

LC-MS/MS system

Procedure:

-

Incubation: Incubate the ADC (final concentration, e.g., 100 µg/mL) in plasma at 37°C.

-

Time-Point Sampling: At various time points (e.g., 0, 24, 48, 96, 168 hours), withdraw an aliquot of the plasma-ADC mixture.

-

ADC Capture: Add the plasma aliquot to affinity capture beads and incubate to capture the ADC.

-

Washing: Wash the beads with PBS to remove unbound plasma proteins.

-

Elution: Elute the ADC from the beads using an appropriate elution buffer.

-

Neutralization: Immediately neutralize the eluate with a neutralization buffer.

-

Analysis: Analyze the eluate using an appropriate method (e.g., hydrophobic interaction chromatography (HIC) or LC-MS) to determine the drug-to-antibody ratio (DAR).

Data Analysis: Plot the average DAR against time to determine the rate of drug-linker deconjugation.

Experimental and Logical Workflows

Visualizing experimental and logical workflows can aid in understanding the relationships between different components and steps.

Experimental Workflow for Linker Cleavage Assay

The following diagram outlines the typical workflow for an in vitro enzymatic cleavage assay.

Linker Structure-Activity Relationship

The chemical structure of the dipeptide linker directly influences its susceptibility to enzymatic cleavage. This relationship is a key consideration in ADC design.

Conclusion

The enzymatic cleavage of dipeptide linkers is a cornerstone of modern ADC design, enabling the tumor-specific release of cytotoxic payloads. A thorough understanding of the enzymes involved, the kinetics of cleavage, and the experimental methods for characterization is paramount for the development of safe and effective ADC therapeutics. The strategic selection and optimization of the dipeptide linker, guided by robust in vitro and in vivo data, will continue to be a critical factor in advancing the field of antibody-drug conjugates.

References

An In-depth Technical Guide to the Chemical Properties and Stability of MC-Val-Cit-Doxorubicin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of MC-Val-Cit-Doxorubicin, a key component in the development of Antibody-Drug Conjugates (ADCs). This document delves into its chemical structure, physicochemical properties, and stability under various conditions, offering detailed experimental protocols for its synthesis, characterization, and stability assessment.

Chemical Properties

This compound is a complex molecule comprising three key components: a maleimidocaproyl (MC) group, a dipeptide linker (Val-Cit), and the cytotoxic agent Doxorubicin (B1662922). The inclusion of a p-aminobenzyl carbamate (B1207046) (PABC) spacer is common to facilitate the self-immolative release of Doxorubicin following enzymatic cleavage.

Physicochemical Properties

A summary of the key physicochemical properties of MC-Val-Cit-PABC-Doxorubicin is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₅₆H₆₇N₇O₁₉ | [1][2] |

| Molecular Weight | 1142.17 g/mol | [1][2][3] |

| Appearance | Brown to red solid | [3] |

| Solubility | Soluble in DMSO and DMF | [1] |

| Storage Conditions | Powder: -20°C for up to 3 years; In solvent: -80°C for 6 months, -20°C for 1 month | [3][4][5] |

Stability Profile

The stability of this compound is a critical factor in the efficacy and safety of the corresponding ADC. The linker is designed to be stable in systemic circulation and release the cytotoxic payload specifically within the target cancer cells.

pH and Temperature Stability

The stability of the this compound conjugate is influenced by both pH and temperature. The maleimide (B117702) group, used for conjugation to the antibody, is susceptible to hydrolysis at pH values above 7.5, which can lead to the opening of the maleimide ring and prevent conjugation. For optimal stability of the maleimide-thiol linkage post-conjugation, a pH range of 6.5-7.5 is recommended.[6]

Doxorubicin itself exhibits pH-dependent stability. It is more stable at lower pH values and degrades significantly in alkaline conditions. Forced degradation studies on Doxorubicin have shown it to be extremely unstable to alkaline hydrolysis even at room temperature, and unstable to acid hydrolysis at 80°C.[7] At 4°C, Doxorubicin solutions are stable for extended periods.[8]

Plasma Stability

The Val-Cit linker is designed for high stability in plasma. This is crucial to prevent premature release of Doxorubicin in the bloodstream, which could lead to systemic toxicity. The dipeptide is specifically designed to be cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[9] While generally stable, some studies have noted that the Val-Cit linker can be susceptible to cleavage by other proteases, such as carboxylesterase Ces1C, which can lead to premature payload release.[10]

Enzymatic Stability

The cornerstone of the this compound linker's mechanism is its selective cleavage by Cathepsin B within the lysosome of target cells. Upon internalization of the ADC, the Val-Cit dipeptide is recognized and cleaved by Cathepsin B. This initiates a self-immolative cascade via the PABC spacer, leading to the release of the active Doxorubicin payload.

Experimental Protocols

This section provides detailed methodologies for the synthesis, characterization, and stability assessment of this compound.

Synthesis of MC-Val-Cit-PABC-Doxorubicin

The synthesis of MC-Val-Cit-PABC-Doxorubicin is a multi-step process. The following is a generalized protocol based on established peptide coupling and conjugation chemistries.

Caption: Characterization of MC-Val-Cit-PABC-Doxorubicin.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized product. The spectra should show characteristic peaks for the maleimide, valine, citrulline, PABC, and doxorubicin moieties. *[11] Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is employed to verify the molecular weight of the final conjugate, confirming the successful conjugation of all components. *[11] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is used to assess the purity of the MC-Val-Cit-PABC-Doxorubicin. A single, sharp peak indicates a high degree of purity.

Stability Assessment Protocols

3.3.1. Plasma Stability Assay

This protocol assesses the stability of the ADC in plasma by measuring the drug-to-antibody ratio (DAR) over time.

Workflow for Plasma Stability Assay

Caption: Workflow for ADC plasma stability assessment.

Protocol:

-

Incubation: Incubate the ADC in plasma (e.g., human, mouse, rat) at 37°C.

-

Sampling: At predetermined time points (e.g., 0, 24, 48, 72 hours), withdraw aliquots of the plasma-ADC mixture.

-

ADC Capture: Isolate the ADC from the plasma matrix using immunoaffinity capture, for instance, with protein A/G magnetic beads.

-

Analysis: Analyze the captured ADC using liquid chromatography-mass spectrometry (LC-MS) to determine the average DAR.

-

Data Interpretation: A decrease in the average DAR over time indicates payload deconjugation.

3.3.2. In Vitro Cathepsin B Cleavage Assay

This assay confirms the specific enzymatic cleavage of the Val-Cit linker.

Protocol:

-

Reaction Setup: Prepare a reaction mixture containing the ADC, recombinant human Cathepsin B, and an appropriate assay buffer (typically acidic, pH 5.0-6.0, with a reducing agent like DTT).

-

Incubation: Incubate the reaction mixture at 37°C.

-

Time Points: At various time intervals (e.g., 0, 1, 4, 8, 24 hours), stop the reaction in aliquots, for example, by adding a protease inhibitor or by protein precipitation with acetonitrile.

-

Analysis: Centrifuge the samples to pellet the protein and analyze the supernatant by RP-HPLC to quantify the amount of released Doxorubicin.

-

Quantification: Determine the concentration of released Doxorubicin by comparing the peak area to a standard curve of the free drug.

Signaling Pathways of Doxorubicin

Doxorubicin exerts its cytotoxic effects through multiple mechanisms, primarily by interfering with DNA replication and function. O[12]nce released from the ADC within the cancer cell, Doxorubicin induces apoptosis through various signaling pathways.

Signaling Pathway for Doxorubicin-Induced Apoptosis

Caption: Doxorubicin's mechanism of action leading to apoptosis.

-

DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin intercalates into the DNA double helix, which inhibits DNA replication and transcription. I[12]t also stabilizes the topoisomerase II complex after it has cleaved the DNA chain, preventing the re-ligation of the DNA strands and leading to DNA double-strand breaks. * Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of ROS, which can damage cellular components, including DNA and membranes.

-

Induction of Apoptosis: The accumulation of DNA damage and cellular stress activates signaling pathways that lead to programmed cell death, or apoptosis. This involves the activation of tumor suppressor proteins like p53 and the caspase cascade.

Conclusion

This compound is a sophisticated drug-linker system designed for targeted cancer therapy. Its chemical properties and stability profile are finely tuned to ensure payload stability in circulation and efficient, specific release within tumor cells. A thorough understanding of its synthesis, characterization, and stability, as outlined in this guide, is essential for the successful development of effective and safe Antibody-Drug Conjugates. The provided experimental protocols offer a framework for researchers to evaluate and optimize ADCs incorporating this widely used linker-payload combination.

References

- 1. This compound, ADC linker, 159857-70-2 | BroadPharm [broadpharm.com]

- 2. medkoo.com [medkoo.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Doxorubicin Stability in Syringes and Glass Vials and Evaluation of Chemical Contamination | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]

- 9. caymanchem.com [caymanchem.com]

- 10. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes and Protocols for the Conjugation of MC-Val-Cit-Doxorubicin to Antibodies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. This document provides a detailed protocol for the conjugation of the drug-linker MC-Val-Cit-PABC-Doxorubicin to a monoclonal antibody. The maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate (MC-Val-Cit-PAB) linker is designed for stability in circulation and is susceptible to cleavage by lysosomal proteases, such as Cathepsin B, upon internalization into target tumor cells. This targeted release of Doxorubicin (B1662922), a potent topoisomerase II inhibitor and DNA intercalator, enhances the therapeutic window by minimizing systemic toxicity.[1][2][3]

Doxorubicin has been utilized in cancer therapy for its efficacy against a broad range of tumors, including breast and bladder cancers, sarcomas, and lymphomas.[1][4][5] Its mechanism of action involves the intercalation into DNA and the inhibition of macromolecular biosynthesis, ultimately leading to cell death.[1] However, its use can be limited by significant side effects. By conjugating Doxorubicin to a tumor-targeting antibody, its delivery is focused on cancer cells, thereby increasing its efficacy and reducing off-target toxicity.[1]

This protocol outlines the necessary steps for antibody preparation, the conjugation reaction, and the subsequent purification and characterization of the resulting Doxorubicin-ADC.

Quantitative Data Summary

The following tables summarize key quantitative parameters for a typical conjugation reaction. Optimal conditions may vary depending on the specific antibody and desired Drug-to-Antibody Ratio (DAR).

Table 1: Reaction Components and Conditions

| Parameter | Recommended Value | Notes |

| Antibody Concentration | 5-10 mg/mL | Higher concentrations can promote aggregation. |

| Reducing Agent (TCEP) Molar Excess | 2-5 fold molar excess over antibody | Optimization may be required based on the number of accessible disulfide bonds. |

| Drug-Linker to Antibody Molar Ratio | 4:1 to 8:1 | Influences the final DAR. Higher ratios can lead to increased aggregation.[4] |

| Reaction Temperature | 18-25°C | To minimize antibody degradation. |

| Reaction Time | 1-4 hours | Monitor reaction progress to avoid over-conjugation. |

| Quenching Agent (N-acetylcysteine) Molar Excess | 20-fold molar excess over drug-linker | To cap any unreacted maleimide (B117702) groups. |

Table 2: ADC Characterization Parameters

| Parameter | Typical Result | Method of Analysis |

| Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.5 | UV-Vis Spectroscopy, HIC-HPLC, LC-MS[6][7][8][9] |

| Monomer Purity | >95% | Size Exclusion Chromatography (SEC)[4] |

| Unconjugated Doxorubicin | <1% | Reversed-Phase HPLC (RP-HPLC) |

| ADC Recovery | 40-80% | UV-Vis Spectroscopy[4] |

Experimental Protocols

Part 1: Antibody Preparation (Reduction of Interchain Disulfides)

This protocol describes the reduction of the antibody's interchain disulfide bonds to generate free thiol groups necessary for conjugation.

Materials:

-

Purified monoclonal antibody (in a suitable buffer such as PBS, pH 7.4)

-

Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in reaction buffer)

-

Reaction Buffer: PBS with 5 mM EDTA, pH 7.4

-

Desalting columns (e.g., Sephadex G-25)

-

Microcentrifuge

Procedure:

-

Buffer Exchange: If the antibody is not in the recommended reaction buffer, perform a buffer exchange using a desalting column according to the manufacturer's instructions. This step removes any interfering substances.

-

Antibody Concentration Adjustment: Adjust the antibody concentration to 5-10 mg/mL using the reaction buffer.

-

Addition of Reducing Agent: Add the required volume of 10 mM TCEP solution to the antibody solution to achieve a 2-5 fold molar excess. For example, for a 1 mg/mL antibody solution (assuming a molecular weight of 150 kDa), this would be approximately 1.3-3.3 µL of 10 mM TCEP per mL of antibody solution.

-

Incubation: Gently mix the solution and incubate at 37°C for 1-2 hours. The optimal time and temperature may need to be determined empirically for each antibody.

-

Removal of Excess Reducing Agent: Immediately after incubation, remove the excess TCEP by buffer exchange using a desalting column pre-equilibrated with reaction buffer.[2] This step is critical to prevent the quenching of the maleimide-activated drug-linker in the subsequent step.[2]

Part 2: Conjugation of MC-Val-Cit-Doxorubicin to the Antibody

This protocol details the conjugation of the maleimide-activated drug-linker to the reduced antibody.

Materials:

-

Reduced antibody from Part 1

-

MC-Val-Cit-PABC-Doxorubicin (reconstituted in a compatible organic solvent like DMSO to a concentration of 1-10 mg/mL)[10]

-

Reaction Buffer: PBS with 5 mM EDTA, pH 7.4

-

Quenching Solution: N-acetylcysteine (100 mM in reaction buffer)

Procedure:

-

Reagent Preparation: If the this compound is provided as a solid, reconstitute it in DMSO to the specified concentration.[10]

-

Addition of Conjugation Reagent: Add the appropriate volume of the this compound solution to the reduced antibody. The molar ratio of drug-linker to antibody will influence the final DAR and should be optimized. A starting point is a 5-fold molar excess of the drug-linker.

-

Incubation: Incubate the reaction at room temperature (18-25°C) for 1-4 hours with gentle mixing. Protect the reaction from light. Doxorubicin is hydrophobic, and prolonged reaction times or high concentrations can lead to ADC aggregation.[4]

-

Quenching the Reaction: Quench the reaction by adding a 20-fold molar excess of the quenching solution (N-acetylcysteine) relative to the drug-linker to react with any remaining maleimide groups. Incubate for 30 minutes at room temperature.

Part 3: Purification of the Antibody-Drug Conjugate

This protocol describes the purification of the ADC to remove the unconjugated drug-linker and other reaction byproducts.

Materials:

-

Crude ADC reaction mixture from Part 2

-

Purification Buffer: PBS, pH 7.4

-

Tangential Flow Filtration (TFF) system or Size Exclusion Chromatography (SEC) column or Hydrophobic Interaction Chromatography (HIC) column[11][][13]

-

Sterile, low-protein binding storage vials

Procedure:

-

Purification:

-

Tangential Flow Filtration (TFF): TFF is an effective method for removing unconjugated drug-linker and for buffer exchange.[][13] Perform diafiltration against the purification buffer until the free drug-linker is below the desired level.

-

Size Exclusion Chromatography (SEC): SEC can be used to separate the ADC from unconjugated drug-linker and aggregates based on size.

-

Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for separating ADC species with different DARs and for removing unconjugated antibody and drug-linker.[]

-

-

Buffer Exchange: During purification, ensure the final ADC is in a suitable storage buffer (e.g., PBS).

-

Sterile Filtration: Filter the purified ADC through a 0.22 µm sterile filter into a sterile storage vial.

-

Storage: Store the purified ADC at 2-8°C for short-term use or at -80°C for long-term storage. Doxorubicin ADCs can be prone to aggregation and precipitation over time, so proper storage conditions are crucial.[4] A stabilization buffer may be used for long-term storage.[4]

Part 4: Characterization of the Antibody-Drug Conjugate

This section describes the key analytical methods to characterize the purified ADC.

1. Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy

-

Principle: The DAR can be estimated by measuring the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for Doxorubicin (approximately 480 nm).

-

Procedure:

-

Measure the UV-Vis spectrum of the ADC solution from 250 nm to 600 nm.

-

Record the absorbance values at 280 nm and 480 nm.

-

Calculate the DAR using the Beer-Lambert law and the known extinction coefficients of the antibody and Doxorubicin at these wavelengths.

-

2. Analysis by Hydrophobic Interaction Chromatography (HIC)

-

Principle: HIC separates molecules based on their hydrophobicity. Since each conjugated drug molecule increases the hydrophobicity of the antibody, HIC can be used to separate ADC species with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8).[14]

-

Procedure:

-

Inject the purified ADC onto a HIC column.

-

Elute with a decreasing salt gradient.

-

The peaks corresponding to different DAR species will be resolved. The weighted average DAR can be calculated from the peak areas.[8]

-

3. Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Principle: LC-MS provides a precise measurement of the mass of the intact ADC and its subunits (light chain and heavy chain), allowing for the accurate determination of the DAR and the distribution of drug-loaded species.[6][7]

-

Procedure:

-

The ADC sample can be analyzed in its intact form or after reduction to separate the light and heavy chains.[6]

-

The sample is separated by reverse-phase or size-exclusion chromatography and then introduced into the mass spectrometer.

-

The deconvoluted mass spectrum will show peaks corresponding to the antibody with different numbers of conjugated doxorubicin molecules.

-

Visualizations

Caption: Experimental workflow for ADC conjugation.

Caption: Mechanism of action of a Doxorubicin ADC.

References

- 1. Doxorubicin Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 2. benchchem.com [benchchem.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. cellmosaic.com [cellmosaic.com]

- 5. Antibody Doxorubicin Conjugation Kit - Amerigo Scientific [amerigoscientific.com]

- 6. agilent.com [agilent.com]

- 7. sciex.com [sciex.com]

- 8. agilent.com [agilent.com]

- 9. hpst.cz [hpst.cz]

- 10. This compound, ADC linker, 159857-70-2 | BroadPharm [broadpharm.com]

- 11. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 抗体药物共轭物制造:纯化 [sigmaaldrich.com]

- 14. lcms.cz [lcms.cz]

Application Notes and Protocols for Preclinical Evaluation of MC-Val-Cit-Doxorubicin Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic agents. The MC-Val-Cit-Doxorubicin ADC utilizes a monoclonal antibody to target a specific tumor-associated antigen, a cleavable maleimidocaproyl-valine-citrulline (MC-Val-Cit) linker, and the well-established chemotherapeutic drug, doxorubicin (B1662922). The Val-Cit component of the linker is designed to be stable in the bloodstream and specifically cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment. This targeted delivery and conditional activation mechanism aims to enhance the therapeutic index of doxorubicin by maximizing its concentration at the tumor site while minimizing systemic toxicity.

These application notes provide a comprehensive overview of the preclinical evaluation of this compound ADCs in various cancer models, including detailed protocols for in vivo efficacy studies.

Mechanism of Action

The this compound ADC exerts its anti-tumor effect through a multi-step process that relies on targeted delivery and intracellular release of its cytotoxic payload.

-

Binding: The monoclonal antibody component of the ADC specifically binds to a tumor-associated antigen on the surface of cancer cells.

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis.

-

Lysosomal Trafficking: The internalized complex is trafficked to the lysosome.

-

Linker Cleavage: Within the acidic environment of the lysosome, Cathepsin B and other proteases recognize and cleave the Val-Cit dipeptide in the linker.

-

Payload Release: Cleavage of the linker releases the doxorubicin payload into the cytoplasm of the cancer cell.

-

Induction of Cell Death: Doxorubicin intercalates into the DNA, inhibits topoisomerase II, and generates reactive oxygen species, ultimately leading to DNA damage and apoptosis of the cancer cell.

Diagram: Mechanism of Action of this compound ADC

Caption: Workflow of this compound ADC from binding to apoptosis.

Preclinical Efficacy Data

Disclaimer: The following tables present representative data based on typical outcomes observed in preclinical studies of similar antibody-drug conjugates. Specific efficacy data for this compound ADCs in these exact models is not widely available in the public domain and should be generated through dedicated preclinical studies.

Table 1: Efficacy of a HER2-Targeted this compound ADC in a Breast Cancer Xenograft Model

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |

| Vehicle Control | - | Q7D x 3 | 1500 ± 250 | - |

| Non-Targeting ADC | 5 | Q7D x 3 | 1350 ± 200 | 10 |

| Free Doxorubicin | 2 | Q7D x 3 | 900 ± 150 | 40 |

| HER2-MC-Val-Cit-Doxorubicin ADC | 5 | Q7D x 3 | 300 ± 75 | 80 |

Table 2: Efficacy of a Folate Receptor Alpha-Targeted this compound ADC in an Ovarian Cancer PDX Model

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Median Survival (Days) | Increase in Median Survival (%) |

| Vehicle Control | - | Q7D x 4 | 35 | - |

| Non-Targeting ADC | 5 | Q7D x 4 | 38 | 8.6 |

| Free Doxorubicin | 2 | Q7D x 4 | 45 | 28.6 |

| FRα-MC-Val-Cit-Doxorubicin ADC | 5 | Q7D x 4 | 70 | 100 |

Table 3: Efficacy of a Claudin18.2-Targeted this compound ADC in a Gastric Cancer Xenograft Model

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 28 (mm³) | Tumor Regression |

| Vehicle Control | - | Q7D x 4 | 2000 ± 300 | No |

| Non-Targeting ADC | 5 | Q7D x 4 | 1800 ± 250 | No |

| Free Doxorubicin | 2 | Q7D x 4 | 1200 ± 180 | No |

| CLDN18.2-MC-Val-Cit-Doxorubicin ADC | 5 | Q7D x 4 | 150 ± 50 | Yes |

Experimental Protocols

Protocol 1: Establishment of Human Breast Cancer Xenograft Model (e.g., BT-474)

-

Cell Culture: Culture BT-474 human breast cancer cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Preparation: When cells reach 80-90% confluency, harvest them using trypsin-EDTA, wash with sterile phosphate-buffered saline (PBS), and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

-

Animal Model: Use female athymic nude mice (6-8 weeks old).

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 3-4 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups.

Diagram: Breast Cancer Xenograft Workflow

Caption: Steps for establishing a breast cancer xenograft model.

Protocol 2: In Vivo Efficacy Study of this compound ADC

-

Animal Model: Utilize tumor-bearing mice established as described in Protocol 1.

-

Test Articles:

-

This compound ADC targeting the antigen of interest.

-

Non-targeting control ADC.

-

Free Doxorubicin.

-

Vehicle control (e.g., sterile PBS).

-

-

Administration: Administer the test articles intravenously (IV) via the tail vein according to the dosing schedule outlined in the study design (e.g., once weekly for 3 weeks).

-

Monitoring:

-

Measure tumor volume and body weight twice weekly.

-

Observe the animals daily for any signs of toxicity (e.g., changes in behavior, appearance, weight loss).

-

-

Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or at a specified time point. Euthanize animals according to institutional guidelines.

-

Data Analysis:

-

Calculate the mean tumor volume ± standard error of the mean (SEM) for each group at each time point.

-

Calculate the percentage of tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

-

For survival studies, plot Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test).

-

Signaling Pathway

Diagram: Doxorubicin-Induced Cell Death Signaling Pathway

Caption: Key signaling events initiated by doxorubicin leading to apoptosis.

Application Note: Determination of ADC Drug Load Distribution by LC-MS

References

- 1. lcms.cz [lcms.cz]

- 2. lifesciences.danaher.com [lifesciences.danaher.com]

- 3. researchgate.net [researchgate.net]

- 4. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by LC-ESI-MS | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. rapidnovor.com [rapidnovor.com]

- 7. frontagelab.com [frontagelab.com]

- 8. sciex.com [sciex.com]

- 9. lcms.cz [lcms.cz]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 12. waters.com [waters.com]

Application Note: Cellular Uptake and Trafficking of MC-Val-Cit-Doxorubicin Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxic activity of a small molecule drug. The MC-Val-Cit-Doxorubicin ADC utilizes a cleavable linker system to deliver the chemotherapeutic agent doxorubicin (B1662922) to antigen-expressing cancer cells. This linker, comprising a maleimidocaproyl (MC) spacer, a valine-citrulline (Val-Cit) dipeptide, and a p-aminobenzyl (PAB) group, is designed to be stable in circulation and efficiently cleaved by lysosomal proteases, such as Cathepsin B, within the target cell. Understanding the cellular uptake and intracellular trafficking of these ADCs is critical for optimizing their design and predicting their therapeutic efficacy.

This application note provides a detailed overview of the cellular processing of this compound ADCs, including protocols for studying their uptake, trafficking, and the subsequent release of the doxorubicin payload.

Mechanism of Action

The therapeutic action of an this compound ADC is a multi-step process that begins with the binding of the ADC to its target antigen on the surface of a cancer cell.[1] This is followed by internalization of the ADC-antigen complex, trafficking to the lysosome, enzymatic cleavage of the linker, and release of the doxorubicin payload, which then exerts its cytotoxic effect by intercalating into DNA and inhibiting topoisomerase II.[2][3][4]

Data Presentation

Table 1: In Vitro Cytotoxicity of Doxorubicin in Various Human Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of free doxorubicin in several commonly used cancer cell lines. These values provide a baseline for evaluating the potency of this compound ADCs, where enhanced potency is expected in antigen-positive cells.

| Cell Line | Cancer Type | IC50 of Doxorubicin (µM) | Citation |

| HeLa | Cervical Carcinoma | 2.9 | [5] |

| MCF-7 | Breast Adenocarcinoma | 2.50 | [5] |

| HepG2 | Hepatocellular Carcinoma | 12.2 | [5] |

| A549 | Lung Carcinoma | > 20 | [5] |

| BFTC-905 | Bladder Cancer | 2.3 | [5] |

| M21 | Skin Melanoma | 2.8 | [5] |

| TCCSUP | Bladder Cancer | 12.6 | [5] |

| UMUC-3 | Bladder Cancer | 5.1 | [5] |

Note: IC50 values can vary depending on the assay conditions and exposure time.

Experimental Protocols

Protocol 1: Quantification of ADC Internalization by Flow Cytometry

This protocol allows for the quantitative analysis of ADC uptake into target cells.

Materials:

-

Target cancer cell line (e.g., SK-BR-3 for a HER2-targeting ADC)

-

This compound ADC, fluorescently labeled (e.g., with Alexa Fluor 488)

-

Isotype control antibody, fluorescently labeled

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and culture until they reach 70-80% confluency.

-

On the day of the experiment, replace the medium with fresh medium containing the fluorescently labeled ADC or isotype control at various concentrations.

-

Incubate the cells at 37°C for different time points (e.g., 1, 4, 24 hours) to assess uptake kinetics. For a baseline measurement of surface binding, incubate a set of cells at 4°C for 30 minutes.

-

After incubation, wash the cells twice with cold PBS to remove unbound ADC.

-

Detach the cells using Trypsin-EDTA and resuspend in PBS.

-

Analyze the cell suspension by flow cytometry, measuring the mean fluorescence intensity (MFI) of the cell population. The MFI is proportional to the amount of internalized ADC.

Protocol 2: Visualization of Intracellular Trafficking by Confocal Microscopy

This protocol enables the visualization of the subcellular localization of the ADC and its payload.

Materials:

-

Target cancer cell line

-

This compound ADC (Doxorubicin is inherently fluorescent)

-

Lysosomal marker (e.g., LysoTracker Red)

-

Nuclear stain (e.g., DAPI)

-

Cell culture medium

-

PBS

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Confocal microscope

Procedure:

-